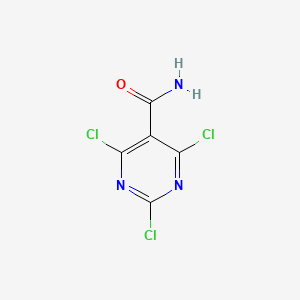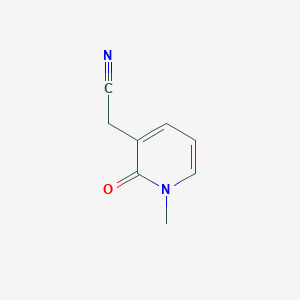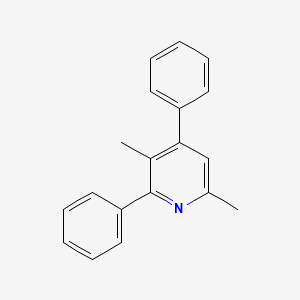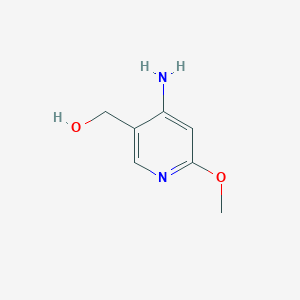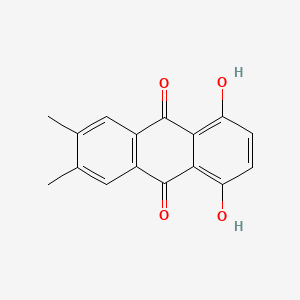
2-Amino-4-chloro-5-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-5-iodobenzamide is an organic compound with the molecular formula C7H6ClIN2O It is a derivative of benzamide, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 2-chloro-5-nitrobenzoic acid, followed by reduction to form the corresponding amine. The final step involves the conversion of the amine to the benzamide derivative through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-5-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the benzamide can be reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce nitro or amine derivatives, respectively.
科学的研究の応用
2-Amino-4-chloro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-4-chloro-5-iodobenzamide involves its interaction with specific molecular targets. The amino and halogen substituents on the benzene ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chlorobenzamide
- 2-Amino-5-iodobenzamide
- 4-Chloro-5-iodobenzamide
Uniqueness
2-Amino-4-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is less common compared to other benzamide derivatives, making it a valuable compound for research and development.
特性
分子式 |
C7H6ClIN2O |
|---|---|
分子量 |
296.49 g/mol |
IUPAC名 |
2-amino-4-chloro-5-iodobenzamide |
InChI |
InChI=1S/C7H6ClIN2O/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H2,11,12) |
InChIキー |
CTIFAVWFOZKBIQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1I)Cl)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)
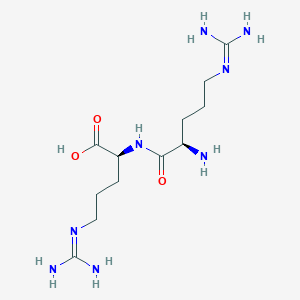
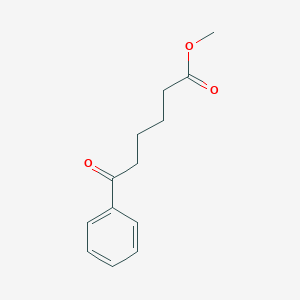
![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
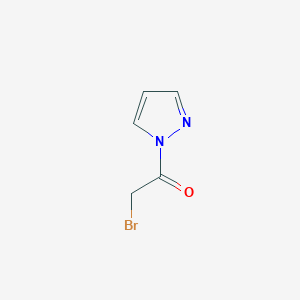
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![4-(4-Methoxybenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13130551.png)
